molecular formula C33H33N5O7 B10787004 Uracil 20

Uracil 20

Cat. No.: B10787004
M. Wt: 611.6 g/mol
InChI Key: BTGMTHBOODBMHN-SUHMBNCMSA-N
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Description

Uracil is a naturally occurring pyrimidine derivative and one of the four nucleobases in the nucleic acid RNA. It is a planar, unsaturated compound that has the ability to absorb light. Uracil binds to adenine via two hydrogen bonds in RNA, replacing thymine during DNA transcription. It was first isolated by hydrolysis of yeast nuclein and has been found in various biological sources such as bovine thymus and spleen, herring sperm, and wheat germ .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods exist for the synthesis of uracil derivatives. One common method involves the introduction of an arylsulfanyl group into uracil by lithiation or nucleophilic substitution of the halogen in 6-chloropyrimidines. Another method includes the reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate. Cyclization of ethyl 2-alkyl-3,3-bis(methylsulfanyl)acrylates followed by transformation of the intermediate 6-methylsulfanyluracils is also used .

Industrial Production Methods: Industrial production of uracil derivatives often involves large-scale synthesis using eco-friendly and cost-effective methods. For example, a one-pot method for the synthesis of uracil derivatives from readily available 6-chlorouracil has been developed. This method relies on key steps such as N-benzylation, N-methylation, substitution, and amino acid coupling .

Chemical Reactions Analysis

Scientific Research Applications

Uracil and its derivatives have numerous applications in scientific research. They are used as fluorescent labeling agents in cellular imaging and as type II photosensitizers for photodynamic therapy. Uracil derivatives also exhibit anti-tumor activity and are used in the treatment of various cancers, including colorectal, gastric, pancreatic, and breast cancers . Additionally, uracil levels can serve as biomarkers for oral cancer diagnosis and prognosis .

Mechanism of Action

Uracil exerts its effects by binding to adenine in RNA, replacing thymine during DNA transcription. In the context of cancer treatment, uracil derivatives such as fluorouracil interfere with DNA synthesis by blocking the thymidylate synthetase conversion of deoxyuridylic acid to thymidylic acid . This mechanism disrupts the replication of cancer cells, leading to their death.

Comparison with Similar Compounds

Uracil is similar to other pyrimidine derivatives such as thymine and cytosine. uracil is unique in that it replaces thymine in RNA and has the ability to absorb light. Thymine is a methylated form of uracil, while cytosine contains an amine group instead of a keto group . Uracil derivatives, such as 6-substituted uracils, are important structural units used in the production of non-nucleoside inhibitors of HIV reverse transcriptase .

List of Similar Compounds:
  • Thymine
  • Cytosine
  • 1-Methyl cytosine
  • Cytidine

Properties

Molecular Formula

C33H33N5O7

Molecular Weight

611.6 g/mol

IUPAC Name

N-[3-[1-[[(3S)-2-hydroxy-5-oxooxolan-3-yl]carbamoyl]cyclopropyl]-2,4-dioxo-1-propan-2-ylpyrimidin-5-yl]-2-methyl-4-(naphthalen-2-ylamino)benzamide

InChI

InChI=1S/C33H33N5O7/c1-18(2)37-17-26(29(41)38(32(37)44)33(12-13-33)31(43)36-25-16-27(39)45-30(25)42)35-28(40)24-11-10-22(14-19(24)3)34-23-9-8-20-6-4-5-7-21(20)15-23/h4-11,14-15,17-18,25,30,34,42H,12-13,16H2,1-3H3,(H,35,40)(H,36,43)/t25-,30?/m0/s1

InChI Key

BTGMTHBOODBMHN-SUHMBNCMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)NC2=CC3=CC=CC=C3C=C2)C(=O)NC4=CN(C(=O)N(C4=O)C5(CC5)C(=O)N[C@H]6CC(=O)OC6O)C(C)C

Canonical SMILES

CC1=C(C=CC(=C1)NC2=CC3=CC=CC=C3C=C2)C(=O)NC4=CN(C(=O)N(C4=O)C5(CC5)C(=O)NC6CC(=O)OC6O)C(C)C

Origin of Product

United States

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